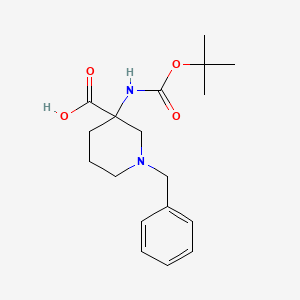

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMWQPJZSIGIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647489 | |

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436867-72-0 | |

| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Chiral Scaffolds: A Technical Guide to 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction:

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex molecular architectures with precise stereochemical control is paramount. Piperidine scaffolds, in particular, are privileged structures found in a vast array of pharmaceuticals and biologically active compounds. This technical guide delves into the chemical properties, synthesis, and applications of a key chiral building block: 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid .

While information on the closely related 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid is not extensively available in scientific literature, the focus of this guide, 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid (CAS 885270-31-5), serves as a highly relevant and well-documented analogue.[1] The presence of the benzyloxycarbonyl (Cbz or Z) group on the piperidine nitrogen, as opposed to a benzyl group, offers distinct advantages in synthetic strategy, particularly in the realm of orthogonal protection and deprotection schemes. This guide will provide a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its utility in the synthesis of advanced intermediates for drug development.

Core Chemical and Physical Properties

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a synthetic compound that features a piperidine ring strategically functionalized with two critical protecting groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position.[1] The presence of a carboxylic acid at the 3-position provides a handle for further chemical transformations, making it a versatile intermediate in organic synthesis.[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 885270-31-5 | [1] |

| Molecular Formula | C₁₉H₂₆N₂O₆ | [1] |

| Molecular Weight | 378.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid involves a multi-step process that necessitates careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

Materials:

-

Piperidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Boc Protection of the Amino Group:

-

To a solution of piperidine-3-carboxylic acid in a suitable organic solvent such as tetrahydrofuran (THF), add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Cbz Protection of the Piperidine Nitrogen:

-

Dissolve the crude Boc-protected intermediate in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Cool the mixture to 0°C.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents).

-

Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, acidify the aqueous layer with 1M HCl to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid.

Caption: Synthetic workflow for the preparation of the target molecule.

Applications in Drug Discovery and Development

The strategic placement of orthogonal protecting groups (Boc and Cbz) and the presence of a carboxylic acid handle make 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

-

Peptide and Peptidomimetic Synthesis: The Boc-protected amino group and the carboxylic acid functionality allow for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The Cbz group provides stable protection of the piperidine nitrogen, which can be selectively removed under different conditions than the acid-labile Boc group.

-

Chiral Scaffolds for Small Molecule Synthesis: This compound serves as a chiral scaffold for the synthesis of a variety of substituted piperidine derivatives. The carboxylic acid can be converted to other functional groups, and the protecting groups can be removed to allow for further derivatization at the amino and piperidine nitrogen positions. This versatility is crucial in the structure-activity relationship (SAR) studies common in drug discovery programs.

Conclusion

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a key synthetic intermediate that provides medicinal chemists with a versatile tool for the construction of complex, chirally pure molecules. Its well-defined chemical properties and the established synthetic protocols for its preparation make it a reliable building block for the development of novel pharmaceutical agents. The strategic use of orthogonal protecting groups allows for selective chemical transformations, enabling the synthesis of a diverse range of piperidine-based compounds for biological evaluation. As the demand for sophisticated and highly specific therapeutics continues to grow, the importance of such well-characterized and versatile building blocks in the drug discovery and development pipeline cannot be overstated.

References

-

Chem-Impex International, Inc. (n.d.). 1-(tert-Butyloxycarbonyl)-3-benzylpiperidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

MySkinRecipes. (n.d.). (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid structure elucidation

<An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a valuable building block for targeting a wide range of biological receptors. The specific compound, 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid, incorporates several key features that are of significant interest in drug discovery: a benzyl group for potential aromatic interactions, a Boc-protected amine which is a staple in peptide and medicinal chemistry for its controlled reactivity, and a carboxylic acid for ionic interactions or further derivatization.[3][] The precise structural characterization of this molecule is paramount for understanding its chemical properties, predicting its biological activity, and ensuring its quality in synthetic applications.

This technical guide provides a comprehensive overview of the methodologies employed for the complete structure elucidation of 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and interpret the resulting data to build a cohesive and unambiguous structural assignment.

Synthesis of 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid

A common synthetic route to substituted piperidines involves the modification of pyridine precursors.[1] For the target molecule, a plausible synthetic pathway could start from a suitable piperidine intermediate. One such approach involves the N-benzylation of a 3-amino-3-carboxypiperidine derivative, followed by Boc protection of the amino group. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[3][5]

Illustrative Synthetic Workflow

Caption: A general synthetic scheme for the preparation of the target molecule.

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] For 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial.[6]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Benzyl -CH₂- | ~3.5 | Singlet | 2H |

| Aromatic (Phenyl) | 7.2-7.4 | Multiplet | 5H |

| Piperidine ring protons | 1.5-3.5 | Multiplets | 8H |

| Boc -(CH₃)₃ | ~1.4 | Singlet | 9H |

| Carboxylic acid -OH | >10 (broad) | Singlet | 1H |

| Amine -NH- | Variable (broad) | Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic acid C=O | ~175 |

| Boc C=O | ~155 |

| Aromatic (Phenyl) | 127-138 |

| Benzyl -CH₂- | ~60 |

| Piperidine C3 | ~55-60 |

| Piperidine ring carbons | 20-55 |

| Boc -C(CH₃)₃ | ~80 |

| Boc -(CH₃)₃ | ~28 |

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling network within the piperidine ring, helping to assign the signals of the diastereotopic methylene protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations to look for include:

-

The benzyl -CH₂- protons to the piperidine ring carbons and the phenyl carbons.

-

The Boc methyl protons to the Boc quaternary carbon and carbonyl carbon.

-

The piperidine ring protons to the C3 carbon and the carboxylic acid carbonyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.

Expected Observations:

-

[M+H]⁺: The protonated molecular ion should be observed at m/z corresponding to the molecular weight of the compound plus the mass of a proton.

-

[M+Na]⁺: The sodium adduct may also be observed.

-

Fragmentation: Characteristic fragmentation patterns can provide further structural confirmation. For instance, the loss of the Boc group (100 Da) or the benzyl group (91 Da) are expected fragmentation pathways.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylic acid O-H | 2500-3300 (broad) | Stretching |

| N-H (Boc-amine) | 3300-3500 (sharp) | Stretching[11] |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| Carboxylic acid C=O | 1700-1725 | Stretching |

| Boc C=O | 1680-1700 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

X-ray Crystallography

For an unambiguous determination of the solid-state structure, including the absolute stereochemistry if the compound is chiral, single-crystal X-ray diffraction is the gold standard.[12][13][14] This technique requires the growth of a suitable single crystal, which can sometimes be challenging.[12][15]

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) and allow the solvent to evaporate slowly at room temperature.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments for the complete structural characterization of 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid.

Caption: A workflow for the comprehensive structural elucidation of the target molecule.

Conclusion

The structural elucidation of 1-Benzyl-3-(boc-amino)piperidine-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR spectroscopy provides the primary framework of the molecular structure in solution, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. For absolute structural confirmation in the solid state, single-crystal X-ray crystallography is indispensable. By following the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this important chemical entity, paving the way for its further exploration in various scientific disciplines.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. Available at: [Link]

-

NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran - PubMed. Available at: [Link]

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PubMed Central. Available at: [Link]

-

Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC - NIH. Available at: [Link]

-

H.NMR-Spectrum of Heterocyclic Compound {2} - ResearchGate. Available at: [Link]

-

A simple 1H nmr conformational study of some heterocyclic azomethines. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available at: [Link]

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

-

structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available at: [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. Available at: [Link]

-

Heavy-atom derivatization - IUCr Journals. Available at: [Link]

-

Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids - Cardiff University. Available at: [Link]

-

Protein X-ray Crystallography & Protein Structure Determination. Available at: [Link]

-

X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

-

Structure of few bio-active compounds having 3-amino piperidine ring system. Available at: [Link]

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. Available at: [Link]

-

3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem. Available at: [Link]

- CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

-

1-Benzyl-3-N-Boc-aminopiperidine | CAS#:478828-62-5 | Chemsrc. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cardiff.ac.uk [cardiff.ac.uk]

- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid CAS number

An In-depth Technical Guide to 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: Synthesis, Characterization, and Application as a Core Scaffold for Constrained Amino Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. While the direct analogue featuring a carboxylic acid at the 3-position, 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid, is not readily found as a commercial product with a dedicated CAS number, this guide focuses on its immediate and well-documented precursor. We delve into the critical aspects of its synthesis, purification, and spectroscopic characterization. Furthermore, this whitepaper elucidates its primary application as a constrained scaffold for the synthesis of novel α,α-disubstituted amino acids and peptidomimetics, compounds of significant interest for their potential to modulate biological targets with high specificity and improved pharmacokinetic profiles. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Constrained Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its ability to engage in key binding interactions with biological targets.[1][2] In the realm of drug design, particularly in the development of peptidomimetics and protease inhibitors, the use of conformationally constrained amino acid surrogates is a well-established strategy to enhance potency, selectivity, and metabolic stability.[3] The introduction of substituents onto the piperidine ring, such as in the 1-benzyl-3-amino-piperidine framework, creates a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, mimicking peptide turns or presenting pharmacophoric elements in an optimal geometry for receptor binding.

The title compound of this guide, 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine (CAS Number for the racemate: 478828-62-5), serves as a crucial intermediate for accessing these valuable structures. The benzyl group on the piperidine nitrogen (N1) provides steric bulk and lipophilicity, which can be advantageous for pharmacokinetic properties, while the Boc-protected amine at the 3-position offers a versatile handle for further synthetic manipulations. This guide will focus on the racemic compound, with the understanding that chiral resolutions or asymmetric syntheses can be employed to access specific enantiomers for stereoselective drug design.

While the primary focus is on this key precursor, we will also explore its theoretical conversion to the corresponding 3-carboxylic acid derivative, a direct gateway to novel constrained α-amino acids.

Physicochemical Properties and Specifications

The accurate identification and characterization of starting materials are fundamental to any synthetic endeavor. Below are the key physicochemical properties of 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine.

| Property | Value | Source |

| CAS Number | 478828-62-5 (for racemate) | |

| Molecular Formula | C₁₇H₂₆N₂O₂ | |

| Molecular Weight | 290.40 g/mol | |

| Appearance | Off-white to white solid/crystalline powder | [4] |

| Melting Point | 118 - 120 °C | |

| Boiling Point | 400.9 ± 34.0 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |

| Purity | Typically >97% |

Synthesis and Purification

The synthesis of 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine can be achieved through several routes. A common and reliable method involves the reductive amination of a suitable ketone precursor followed by Boc protection, or the direct benzylation of a Boc-protected aminopiperidine. A robust and frequently utilized pathway begins with commercially available starting materials and proceeds through a multi-step sequence that offers good overall yields.

General Synthetic Workflow

A logical and field-proven synthetic approach starts from 3-aminopiperidine. The workflow involves two key transformations: the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group, and the benzylation of the piperidine ring nitrogen. The order of these steps can be varied, but protecting the more reactive exocyclic amine first is often advantageous to prevent side reactions.

Figure 1: Synthetic workflow for 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of tert-butyl piperidin-3-ylcarbamate (N-Boc-3-aminopiperidine)

-

To a stirred solution of 3-aminopiperidine (10.0 g, 0.1 mol) in a mixture of ethanol (90 g) and water at 10-15 °C, slowly add di-tert-butyl dicarbonate (21.8 g, 0.1 mol).

-

Simultaneously, add a 25% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 11.8 and 12.2.

-

The addition is typically completed over 1 hour. Stir the reaction mixture for an additional 2-4 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine

-

Dissolve tert-butyl piperidin-3-ylcarbamate (from the previous step) in a suitable solvent like acetonitrile.

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

Add benzyl bromide dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to obtain the crude product.

-

Purify the final compound by column chromatography on silica gel to yield 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine as a solid.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. The following are expected spectroscopic data for the title compound, based on published literature for structurally analogous compounds.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and the benzylic CH₂ protons as a singlet around 3.4-3.6 ppm), the Boc group (a singlet for the 9 protons around 1.4 ppm), and the piperidine ring protons (a complex series of multiplets in the 1.5-3.0 ppm range).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons of the benzyl group (~127-138 ppm), the benzylic CH₂ (~63 ppm), the Boc carbonyl (~155 ppm) and quaternary carbon (~79 ppm), and the aliphatic carbons of the piperidine ring.

-

HRMS (High-Resolution Mass Spectrometry): The ESI-MS in positive ion mode should show a prominent peak corresponding to the [M+H]⁺ ion, which can be used to confirm the molecular weight and elemental composition. For C₁₇H₂₆N₂O₂, the expected m/z would be approximately 291.2068.[4]

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Scaffold for Peptidomimetics and Constrained Ligands

The rigid piperidine core is an excellent starting point for creating molecules that mimic peptide secondary structures.[1] The Boc-protected amine at the 3-position can be deprotected and coupled with amino acids or other carboxylic acids to build larger structures. The benzyl group at the N1 position can be retained as part of the final pharmacophore or can be removed via hydrogenolysis to allow for further functionalization at that site.

Proposed Synthesis of this compound

A key application of this intermediate is its potential conversion to the corresponding α,α-disubstituted amino acid, the originally queried compound. While not a standard commercial product, its synthesis from the described precursor is a logical extension for a research program. A plausible synthetic route would involve the deprotonation of the C-3 position followed by carboxylation.

Figure 2: Proposed workflow for carboxylation at the C3 position.

This transformation would likely require a directed metalation approach. The Boc-amino group can direct a strong base, such as sec-butyllithium in the presence of a ligand like TMEDA, to deprotonate the adjacent C-3 position. The resulting anion can then be quenched with carbon dioxide (either as a gas or solid dry ice) to install the carboxylic acid group. This method provides a direct route to the desired constrained amino acid, which can then be used as a building block in peptide synthesis or other drug discovery efforts.

Handling, Storage, and Safety

-

Handling: As with all laboratory chemicals, 1-Benzyl-3-(tert-butoxycarbonylamino)piperidine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Safety: While specific toxicity data is not widely available, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin. Standard safety precautions should be followed. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed hazard information.

Conclusion

1-Benzyl-3-(tert-butoxycarbonylamino)piperidine is a highly valuable and versatile intermediate in modern synthetic and medicinal chemistry. Its well-defined structure, featuring a conformationally restricted piperidine ring with orthogonal protecting groups, makes it an ideal starting material for the synthesis of complex molecular architectures. While its direct 3-carboxy derivative is not a common reagent, the pathway to its synthesis is clear, positioning this precursor as a gateway to novel constrained α-amino acids. The strategic use of this building block enables the development of sophisticated drug candidates with potentially enhanced pharmacological profiles, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

-

Chemsrc. 1-Benzyl-3-N-Boc-aminopiperidine | CAS#:478828-62-5. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

MySkinRecipes. (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

-

Nature. Aromatic carboxylic acid scope. Bn benzyl; Boc tert-butoxycarbonyl; Ts para-toluenesulfonyl. [Link]

-

ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

-

ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic strategies for preparing 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its synthesis.

Introduction: The Significance of a Chiral Piperidine Scaffold

1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid is a non-proteinogenic α,α-disubstituted amino acid derivative. The piperidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals. The incorporation of a constrained cyclic amino acid, such as the title compound, can impart favorable conformational properties to peptide-based drugs, enhancing their metabolic stability and receptor-binding affinity. The benzyl group on the piperidine nitrogen and the tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offer versatile handles for further chemical modification, making this molecule a key intermediate in the synthesis of complex drug candidates.

Strategic Approaches to Synthesis

The synthesis of 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid can be approached through several strategic routes. The choice of a particular pathway will depend on the availability of starting materials, desired stereochemistry, and scalability of the process. Two primary retrosynthetic disconnections are considered the most logical and are outlined below.

Strategy A: Commencing with a Pre-functionalized Piperidine Ring

This approach begins with a commercially available or readily synthesized piperidine derivative that already contains a carboxylic acid or a precursor at the 3-position. The key transformations then involve the sequential introduction of the benzyl and the Boc-amino groups.

Strategy B: Construction of the Piperidine Ring from an Acyclic Precursor

An alternative strategy involves the cyclization of a suitably substituted acyclic precursor to form the piperidine ring. This method can offer excellent control over stereochemistry, particularly when starting from a chiral pool material like an amino acid.

Strategy A: Stepwise Functionalization of a Piperidine Core

This is often the more direct approach, leveraging readily available starting materials like piperidine-3-carboxylic acid or its derivatives. The general synthetic workflow is depicted below.

Caption: General workflow for Strategy A.

Detailed Experimental Protocols for Strategy A

Step 1: N-Benzylation of Piperidine-3-carboxylic Acid Ester

The initial step involves the protection of the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), followed by the N-benzylation of the piperidine nitrogen.

-

Rationale: Esterification of the carboxylic acid prevents its reaction as an acid during the basic conditions of N-alkylation. Benzyl bromide or benzyl chloride are common benzylating agents, and a non-nucleophilic base is used to scavenge the acid byproduct.[1]

| Reagent/Solvent | Molar Ratio (to starting ester) | Purpose |

| Piperidine-3-carboxylic acid methyl ester | 1.0 | Starting Material |

| Benzyl bromide | 1.1 | Benzylating agent |

| Potassium carbonate | 2.0 | Base |

| Acetonitrile | - | Solvent |

Protocol:

-

To a solution of piperidine-3-carboxylic acid methyl ester (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-piperidine-3-carboxylic acid methyl ester, which can be purified by column chromatography.[1]

Step 2: Introduction of the 3-Amino Group via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. This requires the conversion of the ester to an acyl hydrazide first.[2]

-

Rationale: This two-step sequence is a classic method for the introduction of an amino group. The acyl azide intermediate in the Curtius rearrangement is thermally or photochemically converted to an isocyanate, which is then hydrolyzed to the amine.[3]

Protocol for Acyl Hydrazide Formation:

-

Dissolve the N-benzyl-piperidine-3-carboxylic acid methyl ester (1.0 eq) in methanol.

-

Add hydrazine hydrate (3.0 eq) and reflux the mixture.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and concentrate under reduced pressure to obtain the acyl hydrazide.[2]

Protocol for Curtius Rearrangement:

-

Dissolve the acyl hydrazide (1.0 eq) in a mixture of aqueous acid (e.g., HCl) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) dropwise to form the acyl azide.

-

The reaction mixture is then carefully heated to induce the rearrangement to the isocyanate, which is subsequently hydrolyzed in the acidic medium to the corresponding amine.

-

Neutralization with a base will yield the 1-benzyl-3-aminopiperidine-3-carboxylic acid derivative.[2]

Step 3: Boc-Protection of the 3-Amino Group

The newly introduced amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.[4]

-

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation.[4]

| Reagent/Solvent | Molar Ratio (to amine) | Purpose |

| 1-Benzyl-3-aminopiperidine-3-carboxylic acid derivative | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Boc-protecting agent |

| Triethylamine or Sodium Bicarbonate | 1.5 | Base |

| Dichloromethane or THF/Water | - | Solvent |

Protocol:

-

Dissolve the 1-benzyl-3-aminopiperidine-3-carboxylic acid derivative (1.0 eq) in a suitable solvent system (e.g., dichloromethane or a mixture of THF and water).

-

Add a base such as triethylamine or sodium bicarbonate (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield the Boc-protected product.

Step 4: Hydrolysis of the Ester (if necessary)

If the synthesis was performed with an ester of the carboxylic acid, the final step is the hydrolysis of the ester to yield the target carboxylic acid.

-

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.

Protocol:

-

Dissolve the 1-benzyl-3-(Boc-amino)piperidine-3-carboxylic acid ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent, dry, and concentrate to obtain the final product, 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid.

Strategy B: Piperidine Ring Formation from Acyclic Precursors

This strategy often commences from a chiral starting material like L-glutamic acid to ensure enantiomeric purity in the final product. The key step is the formation of the piperidine ring.[5]

Caption: General workflow for Strategy B.

Detailed Experimental Protocols for Strategy B

Step 1: Preparation of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate from L-Glutamic Acid

-

Rationale: L-glutamic acid provides a chiral backbone. Both carboxylic acids are esterified, and the amino group is protected with Boc to prepare for subsequent reductions.

Protocol:

-

L-glutamic acid is first converted to its dimethyl ester by reacting with thionyl chloride in methanol.

-

The resulting dimethyl ester is then subjected to Boc protection using Boc₂O and a base like triethylamine in the presence of a catalytic amount of DMAP in dichloromethane.

Step 2: Reduction of the Diester to a Diol

-

Rationale: A strong reducing agent like sodium borohydride is used to reduce both ester groups to primary alcohols.

Protocol:

-

The Boc-protected diester is dissolved in methanol.

-

Sodium borohydride is added portion-wise at room temperature.

-

The reaction is stirred for a few hours and then quenched with a weak acid.

-

Workup and extraction provide the corresponding diol.

Step 3: Tosylation of the Diol

-

Rationale: The primary alcohol groups are converted to good leaving groups (tosylates) to facilitate the subsequent intramolecular cyclization.

Protocol:

-

The diol is dissolved in pyridine or dichloromethane with a base.

-

Tosyl chloride is added at 0 °C, and the reaction is stirred until completion.

-

Aqueous workup yields the ditosylate.

Step 4: Cyclization with Benzylamine

-

Rationale: Benzylamine acts as a nucleophile, displacing one of the tosylate groups, and the newly introduced secondary amine then displaces the second tosylate group in an intramolecular fashion to form the N-benzylated piperidine ring.

Protocol:

-

The crude ditosylate is treated with an excess of benzylamine.

-

The reaction mixture is stirred, often with heating, to drive the cyclization to completion.

-

Purification by column chromatography yields the (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

Step 5: Oxidation to the Carboxylic Acid

The final step would involve the selective oxidation of the primary alcohol (derived from the C5 carboxylate of glutamic acid) to a carboxylic acid. This can be a challenging step requiring careful selection of oxidizing agents to avoid over-oxidation or reaction with other functional groups. A more practical approach might involve a different cyclization strategy that preserves a masked carboxylic acid functionality. However, for the sake of this guide, a general oxidation is proposed.

Conclusion

The synthesis of 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid is a multi-step process that can be achieved through various strategic routes. The choice between functionalizing a pre-existing piperidine core or constructing the ring from an acyclic precursor will be dictated by factors such as starting material availability, cost, and desired stereochemical outcome. The protocols outlined in this guide, supported by the referenced literature, provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical entity.

References

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]

- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents.

-

A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. Available at: [Link]

- CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents.

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. Available at: [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. Available at: [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. Available at: [Link]

-

1-Benzyl-3-N-Boc-aminopiperidine | CAS#:478828-62-5 | Chemsrc. Available at: [Link]

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline - Scirp.org. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents.

-

synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Available at: [Link]

-

Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases - ResearchGate. Available at: [Link]

-

Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. Available at: [Link]

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic Acid

Executive Summary: This guide provides a comprehensive technical overview of 1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid, a highly functionalized, non-natural amino acid derivative. As a conformationally constrained building block, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a chiral quaternary center on a piperidine scaffold, offers a robust platform for designing novel peptidomimetics and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This document details the molecule's physicochemical properties, provides a plausible synthetic route with mechanistic insights, outlines rigorous analytical characterization protocols, and discusses its applications in modern drug discovery.

Part 1: Physicochemical Properties & Structural Analysis

1-Benzyl-3-(tert-butoxycarbonylamino)-piperidine-3-carboxylic acid is a synthetic amino acid derivative characterized by a piperidine ring that is alpha,alpha-disubstituted at the 3-position. This substitution pattern creates a chiral center, rendering the molecule a valuable component for stereospecific syntheses.

The core structure integrates several key functional groups that define its chemical behavior and utility:

-

N-Benzyl Group: Attached to the piperidine nitrogen, this group increases the molecule's lipophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates. The N-benzyl piperidine motif is a common feature in drug discovery, often used to fine-tune efficacy and physicochemical properties.[1]

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the 3-amino function is a widely used protecting group in peptide synthesis. Its stability under various reaction conditions and its facile, acid-labile removal make it ideal for multi-step synthetic campaigns.

-

Carboxylic Acid: This functional group provides a handle for standard peptide coupling reactions, allowing for its incorporation into peptide chains or derivatization into other functional groups.

-

Constrained Piperidine Scaffold: The rigid six-membered ring structure reduces the conformational flexibility of molecules into which it is incorporated. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₂O₄ | Calculated |

| Molecular Weight | 350.41 g/mol | Calculated |

| Appearance | Off-white to white crystalline solid | Typical for similar compounds[2] |

| Chirality | Chiral center at the C3 position | Structural Analysis |

| Storage Conditions | 0-8°C, under dry, inert atmosphere | Recommended for Boc-protected amino acids[2][3] |

Part 2: Synthesis & Mechanistic Insights

The synthesis of sterically hindered, alpha,alpha-disubstituted amino acids like 1-Benzyl-3-(boc-amino)-piperidine-3-carboxylic acid requires a strategic approach. While numerous methods exist for synthesizing substituted piperidines, a common and logical pathway would involve the construction of the key quaternary amino acid center on a pre-formed piperidine ring. Below is a proposed synthetic workflow.

Proposed Synthetic Workflow

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Strecker Synthesis of 3-Amino-1-benzylpiperidine-3-carbonitrile

-

To a stirred solution of 1-benzyl-3-piperidone hydrochloride (1.0 eq) in aqueous ammonia at 0°C, add potassium cyanide (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Causality: The Strecker synthesis is a classic and efficient method for producing α-amino acids from ketones. Ammonia forms an imine intermediate with the piperidone, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

-

Add the crude α-aminonitrile from the previous step to a round-bottom flask containing 6M hydrochloric acid.

-

Heat the mixture to reflux (approx. 110°C) for 12-18 hours.

-

Cool the reaction to room temperature and concentrate under vacuum to remove the acid.

-

The resulting solid, the hydrochloride salt of the amino acid, can be used directly in the next step.

Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid and simultaneously hydrolyze the intermediate amide.

Step 3: Boc-Protection of the Amino Group

-

Dissolve the crude amino acid hydrochloride salt in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the solution.

-

Adjust the pH to 9-10 by the slow, portion-wise addition of sodium hydroxide (2M aqueous solution), ensuring the temperature remains below 10°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the final product. Purify via column chromatography if necessary.

Causality: The reaction is performed under basic conditions (Schotten-Baumann conditions) to deprotonate the amino group, enhancing its nucleophilicity to attack the Boc-anhydride. The Boc group provides a robust, acid-labile protecting group essential for subsequent synthetic manipulations.

Part 3: Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A standard workflow ensures that the material meets the quality standards required for research and development.

Analytical Workflow

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for assessing the purity and quantifying non-volatile organic impurities.[4]

| Parameter | Recommended Setting |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 210 nm and 254 nm |

Rationale: The C18 column separates compounds based on hydrophobicity. A gradient elution is used to resolve components with a wide range of polarities. Detection at 254 nm is effective for the benzyl group's aromatic chromophore, while 210 nm allows for more universal detection of amide and carboxyl bonds.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound.

-

Technique: Electrospray Ionization (ESI) is typically used for polar molecules like amino acids.

-

Expected Ions:

-

[M+H]⁺: 351.19 m/z

-

[M+Na]⁺: 373.17 m/z

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the Boc group (~1.4 ppm), and complex multiplets for the diastereotopic protons of the piperidine and benzylic CH₂ groups.

-

¹³C NMR: Key signals would confirm the presence of the carbonyl carbons (carboxyl and Boc), aromatic carbons, the quaternary C3 carbon, and the aliphatic carbons of the piperidine ring.

Part 4: Applications in Drug Discovery & Development

The unique structural features of 1-Benzyl-3-(boc-amino)-piperidine-3-carboxylic acid make it a valuable building block in medicinal chemistry.

-

Peptidomimetics and Constrained Peptides: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained non-natural amino acids like this one can lock the peptide backbone into a specific bioactive conformation, enhancing binding affinity while also providing steric shielding against enzymatic degradation.[3]

-

Development of Enzyme Inhibitors: The rigid piperidine scaffold is a privileged structure found in many pharmaceutical drugs.[5] This building block is particularly suited for designing inhibitors for enzymes like proteases or dipeptidyl peptidase IV (DPP-4), where precise stereochemical presentation of functional groups is critical for activity.[6]

-

Scaffold for Combinatorial Chemistry: The Boc-protected amine and the carboxylic acid serve as orthogonal handles for derivatization, allowing for the creation of diverse chemical libraries. The N-benzyl group can also be modified or removed via hydrogenolysis to further expand synthetic possibilities.[7] This versatility enables the exploration of vast chemical space to optimize lead compounds.[8]

References

-

MySkinRecipes. (n.d.). (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 1-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine.

-

Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

ResearchGate. (2020). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

- Google Patents. (2024). A kind of preparation method of R-3-Boc aminopiperidine.

-

Chemsrc. (n.d.). 1-Benzyl-3-N-Boc-aminopiperidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Chongqing Yinglan Pharmaceutical Co., Ltd. (n.d.). (R)-3-(BOC-amino)-piperidine. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Solubility of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid, a complex synthetic intermediate crucial in drug discovery. Given the compound's intricate structure, featuring both lipophilic (benzyl) and polar (Boc-amino, carboxylic acid) moieties, predicting its behavior in various organic solvents is non-trivial. This document moves beyond theoretical prediction to establish a robust, field-proven experimental protocol for quantifying thermodynamic solubility. We delve into the molecular characteristics governing solubility, present a detailed, step-by-step methodology for solubility assessment, and provide tools for systematic data organization and interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling and characterizing this and structurally similar molecules.

Introduction: The Physicochemical Challenge

This compound is a key building block in medicinal chemistry. Its successful use in synthesis, purification, and formulation is fundamentally dependent on its solubility characteristics. Low or misunderstood solubility can lead to significant challenges, including poor reaction kinetics, difficulties in crystallization, and inaccurate data in biological assays.[1][2][3]

The molecular structure presents a classic solubility challenge. It is amphipathic, containing:

-

A nonpolar benzyl group , favoring dissolution in aromatic and nonpolar solvents.

-

A polar Boc-amino group , capable of acting as a hydrogen bond acceptor.

-

A highly polar and ionizable carboxylic acid group , which is a strong hydrogen bond donor and acceptor.

-

A piperidine ring , a moderately polar heterocyclic core.

This combination of functional groups means that simple "like dissolves like" predictions are insufficient.[4] A systematic, empirical approach is necessary to map its solubility profile across a range of relevant organic solvents. This guide provides the foundational principles and a validated experimental workflow to achieve this.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay between the energy required to break the solute's crystal lattice and the energy released upon solvation of the solute molecules by the solvent.[5] For this compound, the following interactions are key:

-

In Nonpolar Solvents (e.g., Toluene, Hexane): Solvation will be driven primarily by van der Waals interactions with the benzyl group. The highly polar carboxylic acid and Boc-amino groups are energetically disfavored, leading to an expectation of low solubility.

-

In Polar Aprotic Solvents (e.g., DCM, THF, EtOAc, DMF, DMSO): These solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, act as strong hydrogen bond acceptors for the carboxylic acid's proton. Solubility is expected to be significantly higher than in nonpolar solvents.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating all polar functionalities of the molecule. High solubility is generally expected, although the nonpolar benzyl group may slightly temper this. The zwitterionic character of the molecule can also play a significant role in these solvents.[6][7]

The following diagram illustrates the relationship between the molecule's functional groups and different solvent classes.

Caption: Molecular interactions governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible data, the thermodynamic (or equilibrium) solubility must be measured. This method, often called the "shake-flask" method, ensures the solvent is fully saturated with the solute and is considered the gold standard.[8][9] The following protocol is a self-validating system for this purpose.

Materials and Equipment

-

Solute: this compound (solid powder, purity >98%)

-

Solvents: A representative panel of organic solvents (analytical grade or higher). See Table 1 for suggestions.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or LC-MS system for quantification

-

Experimental Workflow

The workflow is designed to ensure equilibrium is reached and only the dissolved solute is measured.

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is key; 10-20 mg is a typical starting point.

-

Solvent Addition: Add a precisely known volume (e.g., 1.00 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the suspension to shake for at least 24 hours to ensure equilibrium is reached.[8][10]

-

Phase Separation: After incubation, centrifuge the vials to pellet the undissolved solid. This creates a clear distinction between the solid and the saturated supernatant.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining micro-particulates, pass this aliquot through a 0.22 µm syringe filter compatible with the organic solvent.[9] This step is critical to prevent artificially high results.

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze these samples using a pre-validated HPLC or LC-MS method against a standard calibration curve to determine the precise concentration of the dissolved compound.[10][11] The concentration of the undiluted filtrate is the thermodynamic solubility.

-

Documentation: Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.[12]

Data Presentation and Interpretation

Systematically record the quantitative results in a structured table. This allows for easy comparison across different solvent classes.

Table 1: Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (M) | Qualitative Classification |

| Nonpolar | Toluene | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| n-Hexane | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] | |

| Polar Aprotic | Dichloromethane (DCM) | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Tetrahydrofuran (THF) | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |

| Ethyl Acetate (EtOAc) | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |

| Acetonitrile (MeCN) | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |

| Dimethylformamide (DMF) | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] | |

| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] | |

| Polar Protic | Methanol (MeOH) | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Ethanol (EtOH) | [Experimental Data] | [Calculated Data] | [e.g., Soluble] | |

| Water | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

Qualitative classifications can be based on standard pharmacopeia definitions (e.g., USP).

Conclusion and Field Insights

This guide provides a robust, scientifically grounded methodology for determining the organic solvent solubility of this compound. By adhering to the principles of thermodynamic equilibrium and employing precise analytical quantification, researchers can generate reliable data essential for process development, purification, and formulation.

Expert Insight: Based on the compound's structure, a high degree of solubility is anticipated in polar aprotic solvents like DMF and DMSO, as well as polar protic solvents like Methanol. These solvents are effective at disrupting the crystal lattice and solvating both the hydrogen-bonding groups and, to a lesser extent, the nonpolar regions. Conversely, solubility in nonpolar solvents like hexanes is expected to be negligible. This empirically determined solubility profile will serve as an invaluable tool for any scientist working with this versatile synthetic intermediate.

References

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 18, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 18, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2023, August 3). protocols.io. Retrieved January 18, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 18, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? (2024, February 11). YouTube. Retrieved January 18, 2026, from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Medichub. Retrieved January 18, 2026, from [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. Retrieved January 18, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry. Retrieved January 18, 2026, from [Link]

-

1-Benzyl-3-N-Boc-aminopiperidine. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved January 18, 2026, from [Link]

-

Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). In Lead Optimization for Medicinal Chemists. Retrieved January 18, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved January 18, 2026, from [Link]

-

Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved January 18, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature. Retrieved January 18, 2026, from [Link]

-

1-BOC-3-Aminopiperidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024, November 11). PubMed. Retrieved January 18, 2026, from [Link]

-

Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. (n.d.). RUN. Retrieved January 18, 2026, from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024, January). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. youtube.com [youtube.com]

- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 3-Amino-Piperidine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-piperidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a critical component in a range of therapeutics. This guide provides an in-depth exploration of the discovery and historical development of this privileged structure. We will trace its origins from early investigations into neurotransmitter analogues to its contemporary role in blockbuster drugs. This analysis will delve into the synthetic strategies that have evolved to create these complex molecules, the rationale behind key experimental choices, and the crucial structure-activity relationships that have guided its journey from a research curiosity to a clinically significant pharmacophore.

Introduction: The Rise of a Versatile Scaffold

The piperidine ring is a ubiquitous motif in natural products and synthetic drugs, valued for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement.[1] The introduction of a quaternary center bearing both an amino and a carboxylic acid group at the 3-position creates the 3-amino-piperidine-3-carboxylic acid core. This unique arrangement offers a trifunctional scaffold with distinct points for diversification, enabling chemists to fine-tune the molecule's steric and electronic properties to interact with specific biological targets. Its journey from a theoretical concept to a key element in drug design is a compelling narrative of scientific inquiry and innovation.

Early Chapters: The Quest for Conformationally Restricted GABA Analogues

The story of substituted 3-amino-piperidine-3-carboxylic acids begins not with a direct synthesis of the core structure, but with a broader exploration of neurotransmitter pharmacology. In the mid-20th century, researchers sought to understand the structure-activity relationships of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] A key strategy in this endeavor was the design and synthesis of "conformationally restricted" analogues of GABA. By incorporating the GABA pharmacophore into rigid ring systems, scientists could probe the specific conformations required for binding to GABA receptors and transporters.[2][3]

Pioneering Work of Krogsgaard-Larsen and the Significance of Nipecotic Acid

A pivotal figure in this field was the Danish medicinal chemist Povl Krogsgaard-Larsen. His extensive work in the 1970s and 1980s on muscimol, a potent GABA agonist, and its analogues led to the development of a variety of heterocyclic compounds designed to mimic different conformations of GABA.[4][5] Among these, nipecotic acid (piperidine-3-carboxylic acid) emerged as a potent inhibitor of GABA uptake.[3][6] This discovery was significant because it demonstrated that the piperidine ring could serve as a scaffold for molecules targeting GABAergic neurotransmission. The research on nipecotic acid and its derivatives laid the conceptual groundwork for exploring other substituted piperidines as neurologically active agents.

The exploration of conformationally restricted GABA analogues provided the intellectual impetus for synthesizing novel piperidine-based amino acids. The underlying principle was that by restricting the flexibility of the molecule, one could achieve greater selectivity and potency for a specific biological target. This line of reasoning naturally led to the consideration of more complex substitution patterns on the piperidine ring, including the creation of a quaternary center at the 3-position.

The Synthetic Challenge: Mastering the Quaternary Center